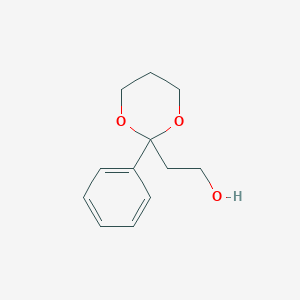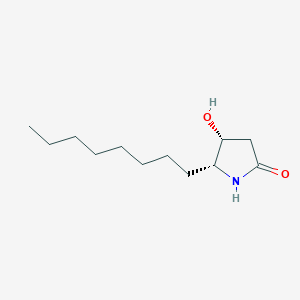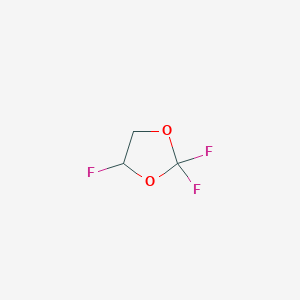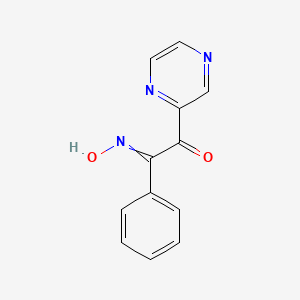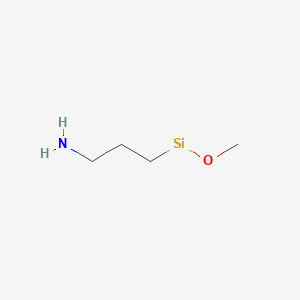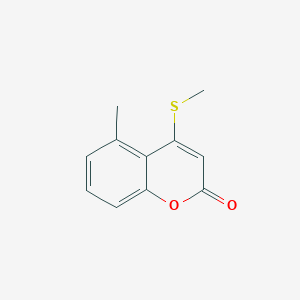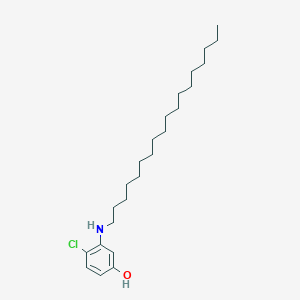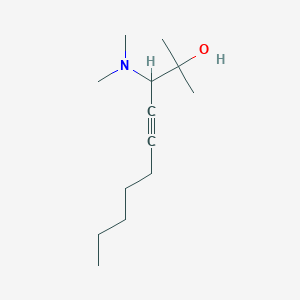
2,5-Dimethylhept-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylhept-2-en-4-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond and two methyl groups attached to the heptane chain. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhept-2-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification is usually achieved through distillation, ensuring the removal of any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to its corresponding alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ketones or alcohols depending on the reagent used.
Scientific Research Applications
2,5-Dimethylhept-2-en-4-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its aromatic properties
Mechanism of Action
The mechanism of action of 2,5-Dimethylhept-2-en-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the double bond and ketone group allows it to participate in various chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhept-2-en-4-one: Similar structure but with different positioning of methyl groups.
6-Hydroxy-2,6-dimethylhept-2-en-4-one: Contains an additional hydroxyl group.
2,5-Dimethylhept-3-ene: Similar structure but lacks the ketone group
Uniqueness
2,5-Dimethylhept-2-en-4-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of a double bond and a ketone group makes it versatile for various chemical reactions and applications in different fields .
Properties
CAS No. |
62939-80-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,5-dimethylhept-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-5-8(4)9(10)6-7(2)3/h6,8H,5H2,1-4H3 |
InChI Key |
DYURUUVPTPFUIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)

